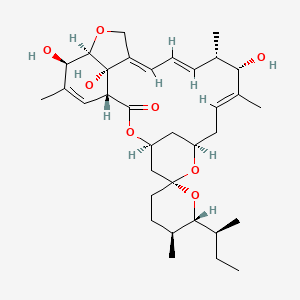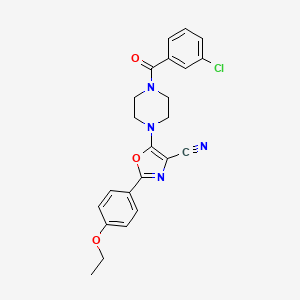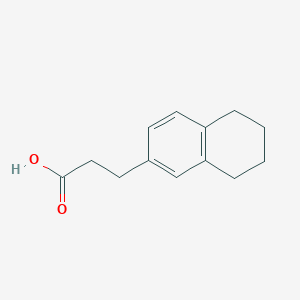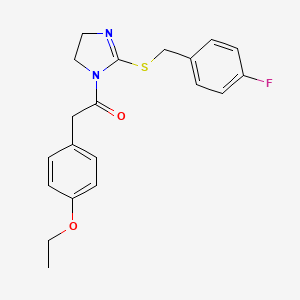![molecular formula C21H19N3O2S B2661861 N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 863001-81-4](/img/structure/B2661861.png)
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is highly expressed in many cancer cells, and as such, BPTES has been studied extensively for its potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Enhancement
Research on structurally analogous compounds, such as phenylpiracetam and its methyl derivative, highlights the significance of stereochemistry in improving pharmacological profiles. These studies demonstrate that the configuration of stereocenters in molecules can directly relate to their biological properties, including memory enhancement and cognitive function improvement following trauma or age-related pathologies. The methodological approaches to synthesize enantiomerically pure versions of these compounds underscore the potential of specific stereoisomers for therapeutic use, necessitating drug substance purification to isolate the most effective stereoisomer (Veinberg et al., 2015).
Heterocyclic Compounds in Optical Sensors and Medicinal Applications
Compounds containing heteroatoms such as triazole, thiazole, and pyridine have been extensively utilized in the synthesis of optical sensors due to their biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility in scientific research beyond pharmacological applications (Jindal & Kaur, 2021).
Functional Chemical Groups in CNS Acting Drugs
A comprehensive review of literature identifies functional chemical groups, including various heterocycles with heteroatoms (N, S, O), as lead molecules for synthesizing compounds with potential central nervous system (CNS) activity. These compounds span a wide range of effects, from depression to euphoria and convulsion, highlighting the chemical diversity and potential therapeutic applications of these structures in addressing CNS disorders (Saganuwan, 2017).
Chemically Modified Xylans for Biopolymer Development
The chemical modification of xylan, a biopolymer, into ethers and esters with specific properties offers a unique avenue for scientific research. This modification path underscores the potential for developing new materials with tailored functional groups, substitution degrees, and patterns, further expanding the applications of such chemically modified biopolymers in various fields (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
N-[(2-oxopyrrolidin-1-yl)methyl]-4-phenyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19-7-4-13-23(19)15-24(21-22-12-14-27-21)20(26)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-12,14H,4,7,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLUBEIGYVXCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=NC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)



![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)

![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)


